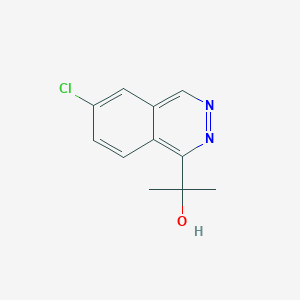

2-(6-Chlorophthalazin-1-yl)propan-2-ol

Description

Properties

Molecular Formula |

C11H11ClN2O |

|---|---|

Molecular Weight |

222.67 g/mol |

IUPAC Name |

2-(6-chlorophthalazin-1-yl)propan-2-ol |

InChI |

InChI=1S/C11H11ClN2O/c1-11(2,15)10-9-4-3-8(12)5-7(9)6-13-14-10/h3-6,15H,1-2H3 |

InChI Key |

HTKJELNEQBNQMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C2C=CC(=CC2=CN=N1)Cl)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Structure and Synthesis

The compound 2-(6-Chlorophthalazin-1-yl)propan-2-ol belongs to the phthalazine family, characterized by a fused bicyclic structure that includes a chlorinated phthalazine moiety. Its synthesis typically involves the reaction of chlorinated phthalazine derivatives with propan-2-ol under specific conditions to yield the desired compound.

Synthesis Overview

- Starting Materials: Chlorophthalazine derivatives, propan-2-ol.

- Reaction Conditions: Typically involves nucleophilic substitution reactions.

Anticancer Properties

Research has indicated that derivatives of phthalazine, including this compound, exhibit significant anticancer activity. A study evaluated various phthalazine-based compounds against the NCI 60 cell panel and found that certain derivatives demonstrated over 90% inhibition of cell growth in several cancer types, including leukemia, melanoma, and breast cancer .

Key Findings:

- Compounds showed broad-spectrum cell growth inhibition.

- Notable activity against leukemia and melanoma cell lines with GI50 values ranging from 0.15 to 8.41 µM.

Cancer Treatment

Given its potent anticancer properties, this compound is being explored as a potential therapeutic agent in oncology. The ability to inhibit specific cancer cell lines positions it as a candidate for further development into anticancer drugs.

Other Biological Activities

In addition to its anticancer properties, phthalazine derivatives have been investigated for their antibacterial and antifungal activities, indicating a broader spectrum of biological applications .

Case Studies and Research Findings

Several studies have documented the efficacy of phthalazine derivatives in various biological assays:

Preparation Methods

Synthesis of 1-(6-Chlorophthalazin-1-yl)ethanone

The ketone precursor could be synthesized via Friedel-Crafts acylation of 6-chlorophthalazine. However, the electron-deficient nature of phthalazine complicates electrophilic substitution, necessitating Lewis acid catalysts such as AlCl₃ or FeCl₃. Alternative routes might involve Ullmann-type couplings between chlorophthalazine and acetyl chloride under copper catalysis.

Grignard Reaction Optimization

As demonstrated in the synthesis of 2-(6-bromopyridin-2-yl)propan-2-ol, methylmagnesium bromide reacts with ketones to yield tertiary alcohols. For the phthalazine analogue, reaction conditions (temperature, solvent, stoichiometry) must be optimized to account for reduced nucleophilicity:

Lower temperatures mitigate side reactions, while excess Grignard reagent compensates for slower kinetics. Quenching with saturated ammonium chloride, as in pyridine systems, remains applicable.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The chlorine substituent at position 6 offers a potential site for introducing the propan-2-ol group via SNAr. However, phthalazine’s electron-deficient nature typically requires activating groups for efficient substitution.

Directed Metallation Approaches

Lithiation at position 1 followed by trapping with acetone could yield the target alcohol. For example, n-butyllithium (-78°C, THF) deprotonates phthalazine at nitrogen-adjacent positions. Subsequent addition of acetone and acidic workup might afford this compound:

This method mirrors the synthesis of 2-(6-bromopyridin-2-yl)propan-2-ol, where lithiation at -76°C enabled efficient coupling.

Catalyst-Assisted Substitution

Palladium or copper catalysts could facilitate coupling between 6-chloro-1-iodophthalazine and acetone enolate. The search results highlight palladium acetate/triphenylphosphine systems effective in analogous pyridine couplings, suggesting adaptability to phthalazine:

Transition Metal-Catalyzed Cross-Couplings

Suzuki-Miyaura or Negishi couplings could assemble the phthalazine and propan-2-ol moieties from halogenated precursors. For instance, 1-bromo-6-chlorophthalazine might couple with a zincate complex of tert-alcohol.

Suzuki Coupling with Boronic Esters

A boronic ester derived from isopropanol could be coupled to 6-chloro-1-bromophthalazine. The search results describe similar couplings using Na₂CO₃ and Pd(OAc)₂ in propanol, which may translate to phthalazine systems with adjusted ligand systems (e.g., SPhos instead of PPh₃).

Comparative Analysis of Synthetic Routes

The Grignard approach, while efficient for pyridines, faces hurdles in phthalazine due to difficulties in ketone preparation. Directed lithiation offers regioselectivity but demands stringent temperature control.

Challenges and Optimization Opportunities

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve phthalazine solubility but risk side reactions.

-

Protecting Groups : Temporarily protecting the phthalazine nitrogen(s) with Boc or acetyl groups could enhance reaction efficiency.

-

Microwave Assistance : Reducing reaction times for SNAr steps, as demonstrated in pyridine systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 2-(6-Chlorophthalazin-1-yl)propan-2-ol?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous propan-2-ol derivatives are synthesized using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF to generate oxyanions, followed by alkylation with halides or propargyl bromides (2–24 h, room temperature) . Purification may involve column chromatography or recrystallization. For chlorinated intermediates, chlorination under controlled conditions (e.g., HCl gas in anhydrous ether) is recommended .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- Chromatography : HPLC or TLC (e.g., n-hexane:ethyl acetate solvent systems) to assess purity .

- Elemental Analysis : To verify stoichiometric composition .

Q. What physicochemical properties of this compound are essential for experimental design?

- Methodological Answer : Key properties include:

- LogP (Partition Coefficient) : Predicts solubility in organic/aqueous phases; estimated via computational tools (e.g., QSPR models) .

- pKa : Determines protonation states under physiological conditions; measured via potentiometric titration.

- Thermal Stability : Assessed using differential scanning calorimetry (DSC) to guide storage conditions .

Advanced Research Questions

Q. How can researchers evaluate the electronic influence of the 6-chlorophthalazin-1-yl group on the propan-2-ol moiety’s reactivity?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) calculations to map electron density distributions and frontier molecular orbitals .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.

- Spectroscopic Probes : UV-Vis or IR spectroscopy to monitor charge-transfer interactions in solution .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Meta-Analysis : Cross-reference data from multiple models (e.g., in vitro vs. in vivo) to identify confounding factors.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across concentrations to validate potency thresholds .

Q. What approaches are used to establish structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the phthalazine or propanol positions .

- Biological Screening : Test analogs against target receptors (e.g., kinases, GPCRs) using competitive binding assays .

- 3D-QSAR Modeling : Align molecular descriptors with activity data to predict optimal substituent configurations .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste Disposal : Segregate halogenated waste for specialized treatment to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.